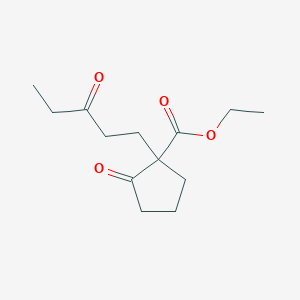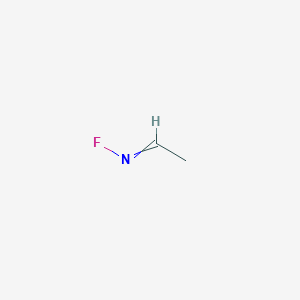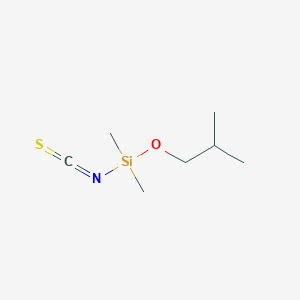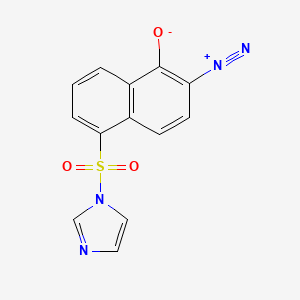
8,8-Dimethylnona-2,4,6-trienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethylnona-2,4,6-trienal: is an organic compound characterized by its unique structure, which includes three conjugated double bonds and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylnona-2,4,6-trienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with reagents that facilitate the formation of the conjugated triene system and the aldehyde group. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters and ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Dimethylnona-2,4,6-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the triene system can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8,8-Dimethylnona-2,4,6-trienal is studied for its reactivity and potential as a building block in organic synthesis. Its unique structure makes it a valuable compound for exploring reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine: Research in medicine may explore the potential therapeutic applications of this compound. Its unique structure and reactivity could lead to the development of new drugs or treatments.
Industry: In the industrial sector, this compound is valued for its aromatic properties. It may be used in the formulation of fragrances, flavors, and other products that benefit from its distinct aroma.
Wirkmechanismus
The mechanism of action of 8,8-Dimethylnona-2,4,6-trienal involves its interaction with specific molecular targets. The compound’s conjugated triene system and aldehyde group allow it to participate in various chemical reactions, which can influence biological pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its application, whether in chemistry, biology, or medicine.
Vergleich Mit ähnlichen Verbindungen
Sotolon: Known for its strong aroma, often used in flavor and fragrance industries.
(2E,4E,6Z)-Nona-2,4,6-trienal: Another compound with a similar structure and aromatic properties.
Uniqueness: 8,8-Dimethylnona-2,4,6-trienal is unique due to its specific arrangement of double bonds and the presence of the aldehyde group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and aroma characteristics.
Eigenschaften
CAS-Nummer |
147283-03-2 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
8,8-dimethylnona-2,4,6-trienal |
InChI |
InChI=1S/C11H16O/c1-11(2,3)9-7-5-4-6-8-10-12/h4-10H,1-3H3 |
InChI-Schlüssel |
XNTAETHVVARLSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=CC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)
![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)



![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)





